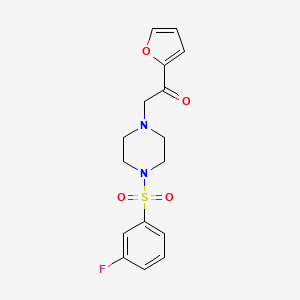
2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone is a useful research compound. Its molecular formula is C16H17FN2O4S and its molecular weight is 352.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone , often referred to as a piperazine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C_{16}H_{18}FN_{3}O_{3}S
- Molecular Weight : 363.39 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a piperazine ring, a sulfonyl group, and a furan moiety, which are known to influence its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, the compound has demonstrated activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .
Antidepressant Effects
The piperazine structure is commonly associated with antidepressant activity. A study involving animal models indicated that the compound could potentially enhance serotonergic and dopaminergic neurotransmission. Behavioral tests showed significant improvement in depressive-like symptoms when administered at doses of 5 to 20 mg/kg .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Monoamine Oxidase (MAO) : This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition leads to increased levels of these neurotransmitters in the brain.
- Serotonin Receptor Modulation : The compound may act on serotonin receptors (5-HT receptors), enhancing mood and reducing anxiety.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against biofilms formed by Staphylococcus aureus. Results showed that it reduced biofilm formation by up to 70% at concentrations as low as 10 µg/mL, highlighting its potential as an anti-biofilm agent .
Behavioral Assessment in Animal Models
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound in mice subjected to chronic unpredictable stress. The results indicated that treated mice exhibited decreased immobility in forced swim tests, suggesting enhanced mood .
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c17-13-3-1-4-14(11-13)24(21,22)19-8-6-18(7-9-19)12-15(20)16-5-2-10-23-16/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYDLWUHYNJTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














